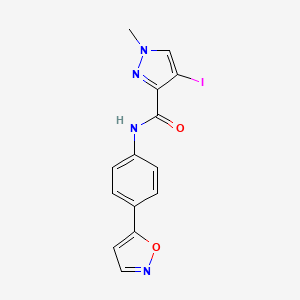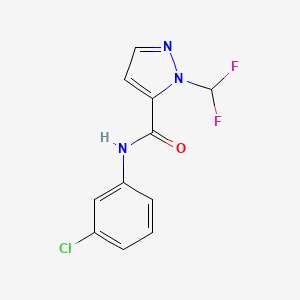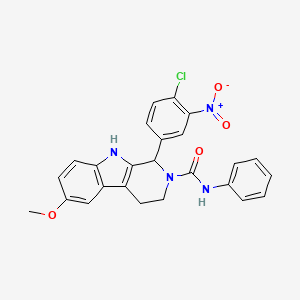![molecular formula C19H18ClN3O2 B4327368 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327368.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Descripción general
Descripción
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids, a class of signaling molecules that regulate various physiological processes in the body.
Aplicaciones Científicas De Investigación
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide has been widely used in scientific research to study the role of FAAH in the regulation of endocannabinoid signaling. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, modulating a wide range of physiological processes such as pain, appetite, and mood. FAAH plays a key role in the degradation of endocannabinoids, and inhibition of FAAH activity leads to increased levels of endocannabinoids in the body. N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide has been shown to be a potent inhibitor of FAAH, making it a valuable tool for studying the physiological and behavioral effects of endocannabinoids.
Mecanismo De Acción
The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, modulating various physiological processes. The inhibition of FAAH by N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide leads to increased levels of endocannabinoids, which can have a range of effects depending on the specific physiological process being modulated.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide are mainly related to the modulation of endocannabinoid signaling. Endocannabinoids are involved in the regulation of pain, appetite, mood, and other physiological processes. Inhibition of FAAH by N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide leads to increased levels of endocannabinoids, which can have a range of effects on these processes. For example, increased levels of endocannabinoids can lead to reduced pain sensitivity, increased appetite, and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide in lab experiments include its high potency and selectivity for FAAH inhibition, its well-established synthesis method, and its ability to modulate endocannabinoid signaling. However, one limitation of using N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is its potential to interact with other enzymes or receptors in the body, which could lead to off-target effects. Additionally, the effects of FAAH inhibition on endocannabinoid signaling can be complex and context-dependent, making it important to carefully design experiments to fully understand the effects of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide.
Direcciones Futuras
There are many potential future directions for research on N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide and its applications in scientific research. One area of focus could be on developing more selective FAAH inhibitors that minimize off-target effects and maximize the specificity of endocannabinoid modulation. Additionally, research could be conducted to better understand the complex interactions between endocannabinoid signaling and other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of FAAH inhibitors, including N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide, could be explored further to identify potential treatments for a range of diseases and conditions.
Propiedades
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-25-18-9-2-14(3-10-18)4-11-19(24)22-16-5-7-17(8-6-16)23-13-15(20)12-21-23/h2-3,5-10,12-13H,4,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHLTRLPSNFEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B4327285.png)
![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B4327326.png)
![N-(1H-benzimidazol-2-ylmethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327340.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4327347.png)
![1-(4-chloro-3-nitrophenyl)-6-methoxy-2-[(4-methylphenyl)sulfonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4327349.png)
![ethyl 7-methyl-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4327361.png)

![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B4327369.png)
![5-(4-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327376.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327378.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327381.png)